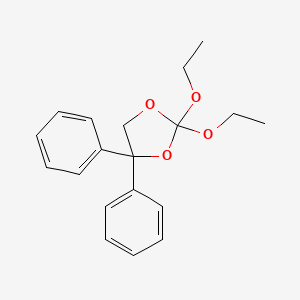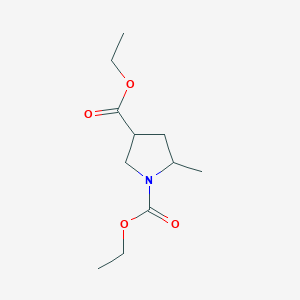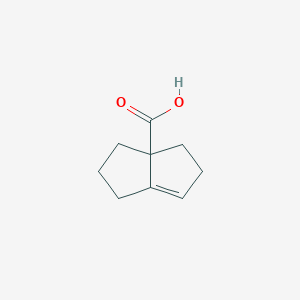
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is an organic compound with the molecular formula C19H20O4. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its two ethoxy groups and two phenyl groups attached to a 1,3-dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,4-diphenyl-1,3-dioxolane: Similar in structure but with methyl groups instead of ethoxy groups.
1,3-Dioxolane: A simpler dioxolane compound without phenyl or ethoxy groups.
Uniqueness
2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of ethoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
61562-27-4 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,2-diethoxy-4,4-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C19H22O4/c1-3-20-19(21-4-2)22-15-18(23-19,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
MIRRRGPLJMJYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole](/img/structure/B14569479.png)
![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)



![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)




